UV-Vis Spectral Differentiation: Ether-Linked Chlorosilane vs. Urethane-Linked Triethoxysilane Coumarin
The target ether-linked compound exhibits a broad UV absorption spectrum with a primary maximum at 319.5 nm, with an extinction coefficient (ε) exceeding 20,000 M⁻¹cm⁻¹, and additional maxima at 281, 248, and 223 nm [1]. Its direct in-patent comparator, the urethane-linked (N-triethoxysilylpropyl)O-(4-methylumbelliferone)urethane, shows a red-shifted primary maximum at 323.5 nm (ε > 20,000) and lacks the 248 nm band [1]. This 4 nm hypsochromic shift in the ether-linked compound reflects the electronic influence of the linkage chemistry on the coumarin chromophore, with the ether linkage preserving a spectral profile closer to the parent 4-methylumbelliferone [1].
| Evidence Dimension | UV-Vis absorption maxima and extinction coefficient |
|---|---|
| Target Compound Data | λmax = 319.5, 281, 248, 223 nm; ε₃₁₉.₅ > 20,000 M⁻¹cm⁻¹ |
| Comparator Or Baseline | (N-triethoxysilylpropyl)O-(4-methylumbelliferone)urethane: λmax = 323.5, 281, 223 nm; ε₃₂₃.₅ > 20,000 M⁻¹cm⁻¹ |
| Quantified Difference | Primary λmax shift of +4 nm for urethane vs. ether; absence of 248 nm band in urethane analog |
| Conditions | UV-Vis spectrophotometry in unspecified solvent; patent Example 1 and Example 2 synthetic products |
Why This Matters
For HPLC-UV method development, the 248 nm secondary band provides an alternative detection wavelength absent in the urethane comparator, offering greater flexibility for analytes with co-eluting interferences at ~320 nm.
- [1] US Patent 4,918,200. Chromogenic and fluorogenic silanes and using the same. Issued April 17, 1990. Description of spectral data for 7-[3-(chlorodimethylsilyl)propoxy]methylcoumarin and (N-triethoxysilylpropyl)O-(4-methylumbelliferone)urethane. View Source
